molecular formula C14H9F4NO4S B8309575 4-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl)benzoic acid

4-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl)benzoic acid

Cat. No.: B8309575
M. Wt: 363.29 g/mol
InChI Key: CPAJSOGQAMJKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[N-(4-fluoro-3-trifluoromethylphenyl)sulfamoyl)benzoic acid is a useful research compound. Its molecular formula is C14H9F4NO4S and its molecular weight is 363.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H9F4NO4S

Molecular Weight

363.29 g/mol

IUPAC Name

4-[[4-fluoro-3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid

InChI

InChI=1S/C14H9F4NO4S/c15-12-6-3-9(7-11(12)14(16,17)18)19-24(22,23)10-4-1-8(2-5-10)13(20)21/h1-7,19H,(H,20,21)

InChI Key

CPAJSOGQAMJKQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 g (55.8 mmol) of 4-fluoro-3-trifluoromethylaniline and 6 ml (74.3 mmol) of pyridine are dissolved in 250 ml of dichloromethane. The mixture is cooled with ice water and, under agitation and exclusion of moisture, 12.7 g (57.6 mmol) of 4-chlorosulfonylbenzoic acid is added in incremental portions. The mixture is stirred overnight; the slurry is combined with 75 ml of 2N sodium hydroxide solution, and the organic phase is separated. The alkaline solution is washed with dichloromethane and then adjusted to pH 2 with hydrochloric acid. The product is taken up in ethyl acetate. The solution is washed with water, dried over sodium sulfate and concentrated to dryness. The title compounds melts at 243-°245° C. after crystallization from ethanol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.7 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Analogously to Example 10, 2.21 g (10 mmol) of 4-chlorosulfonyl-benzoic acid is reacted with 1.79 g (10 mmol) of 4-fluoro-3-(trifluoromethyl)-aniline in pyridine and the crude product is crystallized from ethanol. 3.3 g=90.84 mmol of crystalline product is obtained. Melting point 238°-241° C.
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.